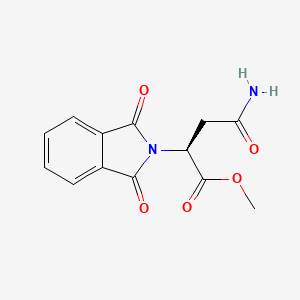
Methyl (2S)-3-carbamoyl-2-(1,3-dioxoisoindol-2-YL)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-3-carbamoyl-2-(1,3-dioxoisoindol-2-yl)propanoate is a complex organic compound characterized by its unique structure, which includes a carbamoyl group and an isoindoline-1,3-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-3-carbamoyl-2-(1,3-dioxoisoindol-2-yl)propanoate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold, which is then further modified to introduce the carbamoyl and methyl ester groups . The reaction conditions often include the use of acetic anhydride and anhydrous sodium acetate, with the reaction mixture being stirred at room temperature to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as solventless reactions and green chemistry principles are increasingly being adopted to make the process more sustainable and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2S)-3-carbamoyl-2-(1,3-dioxoisoindol-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbamoyl group into an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the isoindoline-1,3-dione moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds .
Applications De Recherche Scientifique
Methyl (2S)-3-carbamoyl-2-(1,3-dioxoisoindol-2-yl)propanoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl (2S)-3-carbamoyl-2-(1,3-dioxoisoindol-2-yl)propanoate involves its interaction with specific molecular targets. For instance, it modulates the dopamine receptor D2, which suggests its potential use as an antipsychotic agent . Additionally, its ability to inhibit β-amyloid protein aggregation indicates a possible application in the treatment of Alzheimer’s disease . The compound’s effects are mediated through its binding to these molecular targets, altering their activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoindoline-1,3-dione: This compound shares the isoindoline-1,3-dione moiety but lacks the carbamoyl and methyl ester groups.
N-isoindoline-1,3-dione derivatives: These derivatives have various substituents on the isoindoline-1,3-dione scaffold, offering different chemical and biological properties.
Uniqueness
Its ability to modulate dopamine receptors and inhibit β-amyloid protein aggregation sets it apart from other similar compounds .
Propriétés
IUPAC Name |
methyl (2S)-4-amino-2-(1,3-dioxoisoindol-2-yl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c1-20-13(19)9(6-10(14)16)15-11(17)7-4-2-3-5-8(7)12(15)18/h2-5,9H,6H2,1H3,(H2,14,16)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNQIBRHLRGLJE-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)N)N1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC(=O)N)N1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














